N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide, also known as BDB, is a chemical compound that has been extensively studied for its potential therapeutic effects. BDB belongs to the class of benzamides and has been shown to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and cancer. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has also been shown to be relatively non-toxic, making it a viable option for in vitro and in vivo experiments. However, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has some limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide. One area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide derivatives with improved pharmacological properties. Another area of research is the investigation of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide as a potential treatment for neurodegenerative diseases. Additionally, the use of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide in combination with other drugs for the treatment of cancer is an area of active research. Further studies are needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide is a promising chemical compound that has been extensively studied for its potential therapeutic effects. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has been optimized to increase yield and purity, making it a viable option for large-scale production. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has been shown to possess anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the potential of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide involves the reaction of 2,5-dichlorobenzoyl chloride with 1,3-benzodioxole in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic effects. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-10-2-3-12(17)11(6-10)15(19)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRNVJCUSIPTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641879 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.